Cas no 912331-32-9 (B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid)
B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid Chemical and Physical Properties
Names and Identifiers
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- B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid
- (4-Chloro-1-methyl-1H-indol-2-yl)boronic acid
- MFCD18427579
- 4-Chloro-1-methyl-1h-indol-2-ylboronic acid
- 912331-32-9
- 4-chloro-1-methylindol-2-ylboronic acid
- G66656
- DB-156949
- B-(4-chloro-1-methyl-1H-indol-2-yl)boronic acid
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- Inchi: 1S/C9H9BClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5,13-14H,1H3
- InChI Key: SSBVSQGHVKWFOI-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1C=C(B(O)O)N2C
Computed Properties
- Exact Mass: 209.0414864g/mol
- Monoisotopic Mass: 209.0414864g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.4Ų
B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB587795-250mg |
(4-Chloro-1-methyl-1H-indol-2-yl)boronic acid; . |
912331-32-9 | 250mg |
€184.70 | 2024-07-20 | ||
| abcr | AB587795-1g |
(4-Chloro-1-methyl-1H-indol-2-yl)boronic acid; . |
912331-32-9 | 1g |
€381.40 | 2024-07-20 | ||
| Ambeed | A1721567-100mg |
(4-Chloro-1-methyl-1H-indol-2-yl)boronic acid |
912331-32-9 | 95% | 100mg |
$52.0 | 2025-04-15 | |
| Ambeed | A1721567-250mg |
(4-Chloro-1-methyl-1H-indol-2-yl)boronic acid |
912331-32-9 | 95% | 250mg |
$91.0 | 2025-04-15 | |
| Ambeed | A1721567-1g |
(4-Chloro-1-methyl-1H-indol-2-yl)boronic acid |
912331-32-9 | 95% | 1g |
$229.0 | 2025-04-15 | |
| 1PlusChem | 1P00IH02-100mg |
4-Chloro-1-methyl-1h-indol-2-ylboronic acid |
912331-32-9 | 95% | 100mg |
$38.00 | 2024-04-20 | |
| 1PlusChem | 1P00IH02-250mg |
4-Chloro-1-methyl-1h-indol-2-ylboronic acid |
912331-32-9 | 95% | 250mg |
$67.00 | 2024-04-20 | |
| 1PlusChem | 1P00IH02-1g |
4-Chloro-1-methyl-1h-indol-2-ylboronic acid |
912331-32-9 | 95% | 1g |
$167.00 | 2024-04-20 |
B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid Suppliers
B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid
B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic Acid: An Overview of a Promising Compound (CAS No. 912331-32-9)
B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid (CAS No. 912331-32-9) is a versatile and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This boronic acid derivative, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The chemical structure of B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid consists of a boronic acid moiety attached to a substituted indole ring. The presence of the chloro and methyl groups on the indole ring imparts specific electronic and steric properties that enhance its reactivity and selectivity in chemical reactions. These characteristics make it an attractive candidate for the synthesis of complex molecules with diverse biological activities.
Recent studies have highlighted the importance of boronic acids in medicinal chemistry, particularly in the context of B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity through precise chemical design opens up new avenues for the treatment of various cancers and other diseases.
In addition to its potential as an enzyme inhibitor, B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid has also been explored for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Studies have demonstrated that this compound can reduce inflammation by interfering with key signaling pathways involved in the inflammatory response.
The synthetic versatility of B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid is another factor contributing to its significance in medicinal chemistry. Boronic acids are known for their ability to undergo Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules. This synthetic flexibility allows researchers to modify the structure of B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid to optimize its pharmacological properties, such as solubility, stability, and bioavailability.
Furthermore, the pharmacokinetic properties of B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid have been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for both oral and parenteral administration. These properties are crucial for ensuring that the compound reaches its intended target site in sufficient concentrations to exert its therapeutic effects.
Clinical trials involving B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid have yielded promising results. Early-phase trials have demonstrated its safety and tolerability in human subjects, with minimal adverse effects reported. These findings have paved the way for further clinical evaluation and potential approval as a therapeutic agent.
In conclusion, B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid (CAS No. 912331-32-9) represents a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features, coupled with its favorable pharmacological properties and synthetic versatility, make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits, solidifying its position as a key player in the field.
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